![molecular formula C15H13N3O2 B2665251 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 878427-72-6](/img/structure/B2665251.png)
1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
The compound “1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid” is a benzotriazole derivative. Benzotriazoles are a class of compounds that contain a benzene ring fused to a triazole ring. They are used in various applications, including as corrosion inhibitors, antifreeze agents, and ultraviolet light absorbers .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzotriazole core with a phenylethyl group attached at the 1-position and a carboxylic acid group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make this compound acidic. The compound may also exhibit aromaticity due to the benzene and triazole rings .Scientific Research Applications
Synthesis and Material Engineering
The chemistry of benzotriazole derivatives, including 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid, has been extensively studied for their potential in synthesis and material engineering. For instance, benzotriazole compounds have been utilized in the synthesis of complex molecular architectures, demonstrating their role in facilitating novel chemical transformations. One research highlighted the cocrystallization of N-donor type compounds with sulfosalicylic acid, showcasing the influence of hydrogen-bonding supramolecular architectures, which can be pivotal in the development of new materials and chemical sensors (Wang et al., 2011). Additionally, benzotriazole-based metal-organic frameworks (MOFs) have demonstrated significant chemical stability and potential for gas separation applications, underscoring their importance in industrial and environmental sectors (Kan et al., 2018).
Organic Synthesis and Chemical Transformations
In the realm of organic synthesis, benzotriazole derivatives play a crucial role as intermediates for the homologation of carboxylic acids, presenting a safer alternative to traditional reactions. This application is critical for the development of novel pharmaceuticals and complex organic molecules. The use of 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon for converting carboxylic acids into their homologated forms exemplifies this utility, offering a versatile method for chemical synthesis (Katritzky et al., 2001).
Environmental and Biological Applications
Benzotriazole derivatives have also been identified for their environmental and biological significance. For example, the biotransformation of benzotriazoles in activated sludge has been studied to understand their degradation pathways, crucial for assessing the environmental impact of these persistent organic pollutants (Huntscha et al., 2014). Furthermore, some benzotriazole derivatives have been explored as selective agonists for orphan G-protein-coupled receptors, indicating their potential in drug discovery and therapeutic applications (Semple et al., 2006).
Future Directions
properties
IUPAC Name |
1-(2-phenylethyl)benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)12-6-7-14-13(10-12)16-17-18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHSXTOHOLXPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid |
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